Cacalone

Description

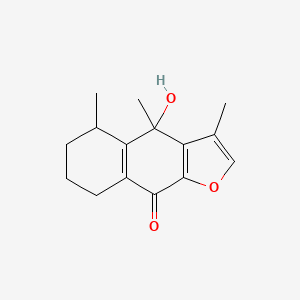

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNQNPHIASWXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Advanced Isolation Methodologies for Cacalone

Modern Techniques for the Extraction and Purification of Cacalone (B3326569)

Chromatographic Resolution and Isolation Strategies for Sesquiterpenoid Constituents

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) methodologies, particularly when coupled with Mass Spectrometry (GC-MS), play a significant role in the analysis and characterization of this compound during and after isolation procedures iium.edu.myresearchgate.netresearchgate.netslideshare.netresearchgate.net. While primarily an analytical technique used for separation, identification, and quantification of volatile and semi-volatile compounds, GC-MS is invaluable in monitoring the progress of isolation, analyzing fractions obtained from other chromatographic methods, and confirming the identity and purity of isolated this compound researchgate.net.

GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase phenomenex.compfc.hr. Factors influencing separation include the volatility of the analyte, its interaction with the stationary phase, column dimensions, temperature, and the carrier gas flow rate phenomenex.comvscht.cz. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of fragmented ions, which provides structural information about the separated compounds biomedpharmajournal.orgnotulaebotanicae.ro.

In the context of isolating natural products like this compound, analytical GC-MS is frequently used to:

Analyze crude extracts to determine the presence and relative abundance of this compound and other compounds researchgate.netresearchgate.net.

Monitor fractions collected during column chromatography or preparative TLC to identify those containing this compound researchgate.net.

Confirm the identity of the isolated compound by comparing its retention time and mass spectrum to those of known standards or spectral libraries researchgate.netoup.comresearchgate.netresearchgate.netslideshare.net.

Assess the purity of the final isolated this compound sample.

Specific GC-MS parameters employed for the analysis of natural product extracts containing sesquiterpenes like this compound can vary depending on the instrumentation and the specific analytical goal. However, typical methodologies involve using capillary columns, such as HP-5MS, with helium as the carrier gas biomedpharmajournal.orgnotulaebotanicae.ro. The injection port, transfer line, and ion source temperatures are carefully controlled to ensure proper vaporization and detection of the analytes biomedpharmajournal.orgnotulaebotanicae.ro. For instance, studies analyzing similar natural product extracts have utilized injector and transfer line temperatures around 280 °C and an ion source temperature of 230 °C notulaebotanicae.ro. Samples are often injected in split mode notulaebotanicae.ro.

While preparative GC can be used for isolating volatile compounds, the literature concerning this compound isolation primarily describes extraction followed by other chromatographic techniques, with GC-MS serving as a crucial analytical tool throughout the process. The application of GC methodologies thus lies predominantly in the analytical support of this compound isolation and characterization.

Compound Information

| Compound Name | PubChem CID |

| This compound | 642921 |

Note: Another PubChem entry, CID 44584738, is listed as "this compound/epi-cacalone", indicating the potential existence of epimers. nih.gov

Data Table Example (Illustrative GC-MS Parameters based on analysis of similar natural products)

| Parameter | Value | Source Type Analyzed |

| GC Column | HP-5MS capillary column | Plant extracts (example) biomedpharmajournal.orgnotulaebotanicae.ro |

| Carrier Gas | Helium (He) | Plant extracts (example) biomedpharmajournal.orgnotulaebotanicae.ro |

| Injector Temperature | ~280 °C | Plant extracts (example) notulaebotanicae.ro |

| Transfer Line Temp | ~280 °C | Plant extracts (example) notulaebotanicae.ro |

| Ion Source Temp | ~230 °C | Plant extracts (example) notulaebotanicae.ro |

| Injection Mode | Split | Plant extracts (example) notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) | Natural products analysis iium.edu.myresearchgate.netresearchgate.netslideshare.netresearchgate.netbiomedpharmajournal.orgnotulaebotanicae.ro |

Note: These parameters are examples based on GC-MS analysis of similar natural product extracts and may vary in specific studies involving this compound.

Elucidation of Cacalone Biosynthetic Pathways

General Principles of Sesquiterpenoid Biosynthesis in Plants

Sesquiterpenoids are a large and diverse class of plant secondary metabolites, all derived from the C15 precursor, farnesyl pyrophosphate (FPP) bioinformatics.nlkegg.jpgenome.jpnih.gov. FPP is synthesized through the mevalonate (B85504) (MEV) pathway, which is primarily localized in the cytosol of plant cells nih.gov. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.gov.

The key step in sesquiterpenoid biosynthesis is the cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs) bioinformatics.nlkegg.jpgenome.jp. These enzymes initiate the reaction by removing the diphosphate (B83284) group from FPP, generating a highly reactive allylic cation kegg.jpgenome.jp. This cation then undergoes a series of intramolecular cyclizations, rearrangements, and additions, ultimately leading to the formation of various sesquiterpene skeletons bioinformatics.nlkegg.jp. The diversity of sesquiterpene structures arises from the different ways STSs can fold and catalyze the cyclization of FPP, as well as subsequent modifications by other enzymes.

While the MEV pathway in the cytosol is the primary source of IPP and DMAPP for sesquiterpene biosynthesis, the methylerythritol phosphate (B84403) (MEP) pathway, localized in plastids, produces these precursors for monoterpenoids, diterpenoids, and tetraterpenoids nih.gov. However, in some cases, sesquiterpenes can also originate from the MEP pathway, suggesting potential transport of IPP between cellular compartments nih.gov.

Hypothetical Biosynthetic Routes to the Cacalone (B3326569) Core Structure

Based on the chemical structure of this compound, which contains a benzofuran (B130515) ring system fused to a cyclohexenone, its biosynthesis likely involves the cyclization of FPP followed by further modifications, including oxidation, cyclization, and rearrangement. While a specific, fully elucidated pathway for this compound biosynthesis is not extensively detailed in the provided search results, the general principles of sesquiterpenoid biosynthesis and the reported co-occurrence of this compound with other furanoeremophilanes like cacalol (B1218255) ccsenet.orgbris.ac.ukresearchgate.netscilit.com suggest a potential route.

Furanoeremophilanes are a group of sesquiterpenes characterized by a furan (B31954) ring fused to an eremophilane (B1244597) skeleton. Eremophilane sesquiterpenes are typically derived from the cyclization of FPP. A hypothetical pathway to the this compound core structure would likely involve:

Initial cyclization of FPP: An STS enzyme would catalyze the cyclization of FPP to form a precursor with an eremophilane-like skeleton. The specific cyclization pattern would determine the basic carbon framework.

Furan ring formation: A series of enzymatic steps would lead to the formation of the characteristic furan ring. This might involve hydroxylation, dehydration, and cyclization reactions.

Oxidative modifications: Further oxidation steps, potentially involving cytochrome P450 enzymes, could introduce the ketone group and other functional groups present in this compound nih.govnih.gov.

Rearrangements: Skeletal rearrangements, such as methyl group migration, might occur during or after the cyclization and oxidation steps to arrive at the specific tricyclic structure of this compound vulcanchem.com.

One search result briefly mentions a proposed biogenesis involving farnesyl pyrophosphate cyclization, oxidative dearomatization, methyl group migration, and ketone formation vulcanchem.com. This aligns with the general hypothetical steps outlined above. The co-occurrence with cacalol, which differs structurally by a hydroxyl group and the absence of the ketone, further supports a common biosynthetic origin from FPP and shared enzymatic steps, with variations in the later stages leading to the distinct functional groups.

Investigating Key Enzymatic Transformations in this compound Production

Identifying the specific enzymes involved in this compound biosynthesis requires detailed biochemical studies, including enzyme isolation, characterization, and gene expression analysis. Based on the hypothetical pathway, key enzymatic transformations would likely involve:

Sesquiterpene Synthase (STS): The initial enzyme responsible for cyclizing FPP to form the basic carbon skeleton. Characterizing the STS involved would provide insights into the initial cyclization mechanism.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in oxidation, hydroxylation, and rearrangement reactions in plant secondary metabolism, including terpenoid biosynthesis nih.govnih.gov. CYPs are likely to play a role in forming the furan ring, introducing the ketone group, and potentially catalyzing rearrangements in the this compound pathway. Studies on other sesquiterpene lactone biosynthesis pathways have highlighted the crucial role of specific CYPs nih.gov.

Other modifying enzymes: Additional enzymes such as dehydrogenases, reductases, and methyltransferases could be involved in fine-tuning the structure of the this compound molecule.

Research into the enzymatic steps would typically involve techniques such as:

Transcriptomics and Proteomics: Identifying genes and proteins that are highly expressed in tissues where this compound is produced (e.g., roots and rhizomes of Psacalium decompositum).

Enzyme Assays: Testing the activity of isolated enzymes with potential substrates and intermediates to confirm their catalytic function.

Gene Silencing or Overexpression: Manipulating the expression of candidate genes in the plant to observe the effect on this compound production.

Heterologous Expression: Expressing candidate genes in a different host organism (like yeast or Nicotiana benthamiana) to reconstitute parts of the biosynthetic pathway and confirm enzyme function nih.gov.

While specific enzymes for this compound biosynthesis were not explicitly identified in the search results, research on the biosynthesis of other sesquiterpenes and related compounds provides a framework for investigating the enzymes involved in this compound production. For example, studies on sesquiterpene lactones in Cynara cardunculus have identified specific cytochrome P450 enzymes involved in distinct hydroxylation steps nih.gov.

Molecular and Genetic Basis of this compound Biosynthesis Regulation

The biosynthesis of secondary metabolites in plants is tightly regulated at multiple levels, including transcriptional, translational, and post-translational control. The production of this compound is likely influenced by developmental stage, environmental factors, and potentially biotic interactions, as many sesquiterpenes play roles in plant defense.

The molecular and genetic basis of this compound biosynthesis regulation would involve studying:

Genes encoding biosynthetic enzymes: Identifying and characterizing the promoters and regulatory elements of the genes encoding the STSs, CYPs, and other enzymes in the pathway. This can reveal insights into how these genes are switched on or off in specific tissues or in response to external stimuli.

Transcription factors: Identifying transcription factors that bind to the regulatory regions of the biosynthetic genes and control their expression levels.

Environmental cues: Investigating how factors such as light, temperature, nutrient availability, and herbivory or pathogen attack influence this compound production and the expression of biosynthetic genes.

Developmental regulation: Studying how the expression of biosynthetic genes changes during plant development, particularly in the roots and rhizomes where this compound is accumulated.

While the search results did not provide specific details on the molecular and genetic regulation of this compound biosynthesis, research on other plant secondary metabolites, such as flavonoids and terpenoids, has shown that their pathways are often regulated by complex networks of transcription factors and are responsive to environmental signals nih.govfrontiersin.orgfrontiersin.orgnih.gov. For instance, chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, is regulated at the transcriptional level, and its mRNA translation shows diurnal changes nih.gov. Similarly, the biosynthesis of camalexin, a phytoalexin, is co-ordinately induced and localized to the site of pathogen infection, involving the regulation of CYP enzymes nih.gov. These examples provide a model for how this compound biosynthesis might be regulated.

Synthetic Chemistry of Cacalone and Its Analogues

Total Synthesis Strategies for Cacalone (B3326569)

Total synthesis aims to construct complex molecules from simpler precursors, providing routes to access the target compound and its derivatives for further study. nih.gov Several strategies have been explored for the total synthesis of this compound and related furotetralin derivatives. researchgate.netresearchgate.netresearchgate.net

Retrosynthetic Approaches to the Furanosesquiterpenoid Skeleton

Retrosynthetic analysis is a key strategy in organic synthesis, involving working backward from the target molecule to identify simpler starting materials and reaction steps. slideshare.netchemistry.coach For the furanosesquiterpenoid skeleton of this compound, retrosynthetic approaches typically involve disconnecting key bonds to reveal more readily available precursors. slideshare.netchemistry.coach The furotetralin structure suggests disconnections that would lead to the formation of the furan (B31954) ring and the tetralin system. researchgate.net Approaches described in the literature for the synthesis of cacalol (B1218255), a closely related compound, provide insights into possible retrosynthetic strategies for this compound, given their shared structural features. researchgate.netresearchgate.netresearchgate.net These can involve building the tetralin ring system and then fusing the furan ring, or vice versa, using various cyclization and coupling reactions. researchgate.netresearchgate.net

Stereocontrolled Synthesis and Key Reaction Pathways

Stereocontrolled synthesis is crucial for constructing molecules with defined three-dimensional arrangements of atoms, which is particularly important for natural products like this compound that possess chiral centers. rsc.orgorganic-chemistry.orgnih.gov The asymmetric center at C-5 of this compound and related sesquiterpenes has been established to have an (S)-configuration. researchgate.net Achieving stereocontrol during the synthesis of the furotetralin skeleton is therefore a significant aspect of total synthesis strategies. Key reaction pathways employed in the synthesis of this compound and its analogues involve the formation of carbon-carbon and carbon-oxygen bonds to assemble the characteristic ring system. uwindsor.cachemistry-teaching-resources.comartofsmart.com.au Examples from the synthesis of cacalol include Friedel-Crafts reactions, cyclization reactions to form the tetralin ring, and reactions to construct or incorporate the furan moiety. researchgate.netresearchgate.net Stereoselective reactions, such as intramolecular conjugate additions or controlled cyclizations, are employed to establish the correct configuration at chiral centers. researchgate.net

Development of Enantioselective Methodologies

The development of enantioselective methodologies allows for the synthesis of a single enantiomer of a chiral compound, which is often essential for studying biological activity. nih.govorganic-chemistry.orgnih.govchemrxiv.org While the absolute stereochemistry of this compound is known scielo.org.mxresearchgate.net, the development of enantioselective total synthesis routes would provide access to specific stereoisomers. Enantioselective synthesis typically involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. nih.govorganic-chemistry.orgnih.govchemrxiv.org Although specific details on enantioselective total synthesis of this compound were not extensively detailed in the search results, the synthesis of optical active cacalol has been accomplished, suggesting that similar enantioselective approaches could be applicable to this compound. researchgate.net

Chemical Derivatization and Structural Modification of this compound

Chemical derivatization and structural modification of natural products like this compound are undertaken to explore their structure-activity relationships, improve properties, or generate novel compounds with potentially enhanced characteristics. mdpi.comresearchgate.netupenn.eduupenn.edursc.org

Synthesis of Biologically Relevant Esters and Ethers of this compound

Ester and ether derivatives of natural products are often synthesized to modify their solubility, stability, or biological activity. wikipedia.orgbyjus.combc.edu For this compound and its close analogue cacalol, the synthesis of esters has been reported. scielo.org.mxscielo.org.mx For example, cacalol esters of naproxen (B1676952) and ibuprofen (B1674241) have been synthesized through esterification reactions. scielo.org.mxscielo.org.mx These syntheses typically involve reacting cacalol with the corresponding carboxylic acid or a derivative, such as an acid chloride, under appropriate conditions. bc.eduscielo.org.mxscielo.org.mx The formation of ethers, such as methyl ethers, has also been explored for cacalol derivatives. scielo.org.mx Williamson ether synthesis is a common method for preparing ethers by reacting an alkoxide with an alkyl halide or sulfonate ester. byjus.com

Strategic Functional Group Interconversions and Analog Generation

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the strategic modification of a molecule's structure. vanderbilt.edusolubilityofthings.comyoutube.comslideshare.netub.edusavemyexams.com By applying FGIs to this compound, chemists can introduce or modify functional groups on the furanosesquiterpenoid skeleton, leading to the generation of various analogues. researchgate.net These modifications can involve oxidation, reduction, substitution, or addition reactions, among others. solubilityofthings.comyoutube.comslideshare.netsavemyexams.com For instance, the oxidation of cacalol can lead to this compound and other derivatives. researchgate.net The introduction of new functional groups or the modification of existing ones allows for the creation of a library of this compound analogues with diverse structural features, which can then be evaluated for altered biological properties. mdpi.comresearchgate.net

Derivatization for Analytical Characterization and Bioactivity Enhancement

Derivatization is a chemical process that modifies a compound to enhance its properties for analysis or to alter its biological activity. researchgate.netnih.gov This technique is crucial for compounds like this compound, which may require modification for improved detection, separation, or targeted biological effects.

For analytical characterization, derivatization can improve detectability, volatility, or introduce structural diagnostic ions, which are beneficial for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netmdpi.comrestek.comrsc.orgnih.gov For instance, derivatization can add a chromophore for UV detection or a fluorophore for fluorescent detection in liquid chromatography. researchgate.net It can also make highly polar or non-volatile compounds more amenable to GC analysis by adjusting their polarity or volatility. restek.com The introduction of specific groups through derivatization can enhance a detector's response and aid in the elucidation of the analyte's structure. researchgate.net

In the context of bioactivity enhancement, derivatization can involve modifying functional groups or introducing new substituents to generate molecules with altered chemical and biological properties. researchgate.netresearchgate.net This approach is a common strategy in the discovery of novel compounds with improved or different biological activities compared to the parent natural product. researchgate.netresearchgate.net While the provided search results highlight the bioactivity of this compound and its naturally occurring relatives like cacalol mdpi.comresearchgate.netresearchgate.netbris.ac.uk, they also suggest that modifications can lead to new molecules with potentially enhanced effects. researchgate.netresearchgate.net

Although specific detailed research findings on the derivatization of this compound solely for analytical characterization or bioactivity enhancement were not extensively detailed in the search results, the general principles of derivatization in analytical chemistry and drug discovery are well-established and applicable. researchgate.netnih.govnih.govnih.gov

Derivatization for analytical purposes often aims to:

Increase sensitivity and selectivity of detection methods. researchgate.netnih.gov

Improve chromatographic separation. researchgate.netrestek.comnih.gov

Facilitate structural elucidation through fragmentation patterns in mass spectrometry. researchgate.netmdpi.com

For bioactivity enhancement, derivatization can be employed to:

Improve potency or efficacy. researchgate.netresearchgate.net

Alter pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

Reduce toxicity.

Introduce targeting capabilities.

The synthesis of structural analogs of this compound has been achieved, and these modifications can lead to compounds with different biological activities. redalyc.org This underscores the potential of derivatization as a strategy for exploring the therapeutic potential of this compound-based compounds.

Molecular Mechanisms of Cacalone S Biological Activities: in Vitro Perspectives

Anti-inflammatory Mechanistic Pathways

Research suggests that Cacalone (B3326569) exerts its anti-inflammatory effects through modulating several key signaling pathways and mediators involved in the inflammatory response.

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The NF-κB signaling pathway plays a central role in regulating the expression of numerous pro-inflammatory genes. While direct in vitro studies specifically on this compound's impact on NF-κB are less prevalent in the search results compared to its acetylated derivative, cacalol (B1218255) acetate (B1210297) (CA), studies on related cacalolides provide insights. Cacalol acetate has been shown to inhibit NF-κB activation and its upstream signaling in LPS-stimulated RAW 264.7 macrophages, decreasing the phosphorylation levels of IκB-α and p65. researchgate.netresearchgate.netresearchgate.net This suggests a potential mechanism by which cacalolides, including this compound, might interfere with inflammatory responses by disrupting NF-κB activation.

Regulation of Pro-inflammatory Cytokine Expression and Secretion (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are critical mediators of inflammation. Studies on cacalol acetate in LPS-stimulated RAW 264.7 macrophages have demonstrated a reduction in the expression and secretion of TNF-α, IL-1β, and IL-6. researchgate.netresearchgate.netresearchgate.net Another related compound, maturin acetate, also suppressed LPS-induced production of TNF-α and IL-1β in mouse peritoneal macrophages in a concentration-dependent manner. academicjournals.org While direct data for this compound's in vitro effect on these specific cytokines is limited in the provided results, the activity of related cacalolides suggests a probable mechanism involving the downregulation of pro-inflammatory cytokine production.

Here is a table summarizing the effect of a related cacalolide, maturin acetate, on cytokine production in vitro:

| Compound | Cell Type | Stimulus | Cytokine | Concentration (µg/ml) | Inhibition (%) | Citation |

| Maturin Acetate | Mouse peritoneal macrophages | LPS | TNF-α | 75 | 80 | academicjournals.org |

| Maturin Acetate | Mouse peritoneal macrophages | LPS | IL-1β | 75 | >85 | academicjournals.org |

Inhibition of Cyclooxygenase-2 (COX-2) Activity and Gene Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the synthesis of prostaglandins, which are potent mediators of inflammation. Research on cacalol acetate in LPS-stimulated RAW 264.7 macrophages indicated that it decreased both the activity and mRNA expression of COX-2. researchgate.netresearchgate.netresearchgate.net This suggests that cacalolides, potentially including this compound, may exert anti-inflammatory effects by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Impact on Mast Cell Degranulation and Intracellular Calcium Flux

Mast cells are important effector cells in allergic reactions and inflammation, releasing mediators upon degranulation. Degranulation is often triggered by the crosslinking of FcεRI receptors, leading to intracellular calcium mobilization. While studies specifically on this compound's effect on mast cell degranulation and calcium flux are less detailed in the provided snippets compared to cacalol, one source mentions that this compound produced a blockage of IgE/Antigen-dependent degranulation in bone marrow-derived mast cells at a concentration of 300 µM. nih.govunam.mx Cacalol, a closely related compound, showed more potent inhibitory activity on degranulation and significantly reduced intracellular calcium mobilization in bone marrow-derived mast cells. nih.govresearchgate.netunam.mxdntb.gov.ua At concentrations between 0.3 and 3 µM, cacalol caused a 40% inhibition of intracellular calcium mobilization, and at 30 µM, it almost completely inhibited it. nih.govunam.mx Although this compound appears less potent than cacalol in this specific in vitro model, these findings suggest that this compound may also influence mast cell activity, potentially by affecting calcium signaling, albeit to a lesser extent than cacalol. nih.govunam.mx

Here is a table comparing the inhibitory activity of cacalolides on mast cell degranulation:

| Compound | Cell Type | Stimulus | Endpoint | Concentration (µM) | Inhibition (%) | Citation |

| This compound | Bone marrow-derived mast cells | IgE/Antigen | Degranulation | 300 | ~100 | nih.govunam.mx |

| Cacalol | Bone marrow-derived mast cells | IgE/Antigen | Degranulation | 30 | 88 | nih.govunam.mx |

| Cacalol Acetate | Bone marrow-derived mast cells | IgE/Antigen | Degranulation | 100 | 85 | nih.govunam.mx |

| Maturin Acetate | Bone marrow-derived mast cells | IgE/Antigen | Degranulation | 100 | ~100 | nih.govunam.mx |

Antioxidant Action Mechanisms

This compound has been reported to possess antioxidant properties. researchgate.netmdpi.commdpi.comnih.govdntb.gov.ua

Reactive Oxygen Species (ROS) Scavenging Capacity and Pathways

One of the primary mechanisms of antioxidant action is the direct scavenging of reactive oxygen species (ROS). Some furanoeremophilanes, including the this compound compound, have demonstrated radical scavenging and antioxidant activity. nih.gov While specific detailed in vitro studies on this compound's ROS scavenging pathways were not extensively detailed in the provided search results, the general antioxidant activity of cacalolides, including their capacity to scavenge free radicals like DPPH•, •OH, R•, and ROO•, has been reported. researchgate.netbioline.org.brbmrat.com A recent study indicated that cacalol was capable of inhibiting the production of Reactive Oxygen Species (ROS) in bone marrow-derived mastocytes. researchgate.netmdpi.com Although direct, detailed in vitro data specifically on this compound's ROS scavenging capacity and the precise pathways involved are limited in the search results, its classification as a natural antioxidant and a compound with radical scavenging activity suggests that direct neutralization of ROS is a likely mechanism contributing to its antioxidant effects. nih.govnih.gov

Influence on Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic process crucial for maintaining the balance between oxidizing and reducing reactions within cells, regulating numerous biological responses. nih.gov Reactive oxygen species (ROS) are primarily generated by the mitochondrial respiratory chain and enzymatic reactions involving NADPH oxidase, xanthine (B1682287) oxidase, nitric oxide synthase, and enzymes metabolizing arachidonic acid, such as cytochrome P450 enzymes, lipoxygenase, and cyclooxygenase. nih.gov At low to moderate levels, ROS can act as signaling molecules, supporting cellular proliferation and differentiation and activating stress-responsive survival pathways. nih.gov However, excessive ROS can damage cellular components like proteins, lipids, and DNA, potentially contributing to cell damage. nih.gov Cancer cells often exhibit elevated ROS levels compared to normal cells. nih.gov

While this compound has been described as a potent antioxidant in an in vivo model of skin inflammation, in vitro studies on bone marrow-derived mast cells showed it displayed poor anti-inflammatory activity compared to cacalol. nih.gov Cacalol's antioxidant activity is thought to be due to its unstable chemical structure, which may allow it to decompose and assimilate electrons from ROS. nih.gov Cacalol and its derivative, cacalol acetate, have shown antioxidant activity by acting as free radical scavengers, which may contribute to their anticancer properties by reducing oxidative stress in cancer cells. nih.gov This phytochemical compound also inhibits lipid peroxidation induced by free radicals. nih.gov

Hypoglycemic and Insulinotropic Mechanistic Insights

This compound, along with other sesquiterpenoids from Psacalium decompositum, has been investigated for its hypoglycemic effects. nih.govmdpi.comresearchgate.net These compounds are believed to increase insulin (B600854) levels and possess hypoglycemic activity. researchgate.netnih.gov

Investigation of Insulin Secretion Pathways

Insulin secretion from pancreatic beta cells is a calcium-dependent process, primarily triggered by calcium entry through voltage-sensitive calcium channels. mdpi.comelifesciences.org Glucose-stimulated insulin secretion involves a trigger pathway, including glucose uptake, closure of ATP-sensitive potassium (KATP) channels, activation of voltage-dependent calcium channels, and subsequent exocytosis of insulin granules. elifesciences.orgnih.govfrontiersin.org An increase in intracellular calcium induces calcium release from the endoplasmic reticulum. mdpi.com Elevated glucose levels within beta cells lead to membrane depolarization and an influx of extracellular calcium, although the exact mechanisms by which glucose causes depolarization are not fully established. colostate.edu It appears to involve glucose metabolism and potentially changes in the ATP:ADP ratio, affecting membrane conductance. colostate.edu

While this compound is noted for its potential to increase insulin levels, the specific in vitro pathways of insulin secretion directly influenced by this compound require further detailed investigation to fully elucidate its mechanism. researchgate.netnih.gov

Potential Interactions with ATP-sensitive Potassium Channels (KATP)

ATP-sensitive potassium (KATP) channels are crucial in coupling cell metabolism to membrane excitability and play a key role in glucose-stimulated insulin secretion in pancreatic beta cells. frontiersin.orgmdpi.com These channels are regulated by intracellular ATP and ADP levels. mdpi.com In pancreatic beta cells, KATP channels are formed by the co-assembly of Kir6.2 and SUR1 subunits. frontiersin.orgnih.gov Under low blood glucose conditions, a low ATP/ADP ratio keeps KATP channels open, maintaining a hyperpolarized state that prevents calcium influx and insulin release. frontiersin.org When blood glucose rises, the increased ATP/ADP ratio leads to KATP channel closure, membrane depolarization, opening of voltage-gated calcium channels, and subsequent calcium influx, triggering insulin exocytosis. frontiersin.org

Studies investigating the hypoglycemic effects of sesquiterpenoids from Psacalium decompositum, including this compound epimer mixture, have indicated that these compounds inhibited KATP channels in aortic smooth muscle rings. mdpi.comresearchgate.net This suggests a potential interaction with KATP channels as a mechanism contributing to their hypoglycemic effects. mdpi.comresearchgate.net The sesquiterpenoids may have a stronger affinity for the SUR2 subunit of KATP channels found in aortic smooth muscle compared to the SUR1 subunit in pancreatic beta cells, as they were less effective than glibenclamide in pancreatic beta cells. mdpi.com

Antimicrobial Action Mechanisms (In Vitro Models)

Antimicrobial compounds exert their effects through various mechanisms, including inhibiting cell wall synthesis, altering cell membrane permeability, disrupting cellular energy generation, damaging nucleic acid synthesis, disrupting protein synthesis, and modulating key metabolic pathways. mdpi.comlumenlearning.com Natural alkaloids, for instance, can disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis. mdpi.com Plant extracts have shown antimicrobial activity against various microorganisms, with observed mechanisms including a decrease in cytoplasmic pH and cell wall disruption. frontiersin.org

While this compound is mentioned in the context of natural products with biological activity, specific in vitro studies detailing the antimicrobial action mechanisms of this compound itself were not prominently found in the search results. dntb.gov.ua Research on antimicrobial mechanisms of natural compounds from endophytic microorganisms outlines general categories of action but does not specifically mention this compound. mdpi.com

Antitumoral and Cytostatic Mechanisms (In Vitro Cell Line Studies)

Cytostasis refers to the inhibition of cell growth and multiplication. wikipedia.org Cytostatic agents can induce cell growth arrest. wikipedia.org Anticancer agents can exert their effects through various mechanisms, including inhibiting cell growth and proliferation, blocking the cell cycle, inducing apoptosis and differentiation, or a combination of these. mdpi.com

Cacalol, a related sesquiterpene, has demonstrated cytotoxic, antiproliferative, and pro-apoptotic effects in an in vitro breast cancer model. nih.govdntb.gov.ua Cacalol acetate, a derivative, has shown significant antitumor activities in an in vitro cervical cancer model using the HeLa cell line, including inhibiting cell growth, inducing apoptosis, and arresting cells in the G2 phase of the cell cycle. nih.govpreprints.org The IC50 value of cacalol acetate for HeLa cells was reported as 102.72 μM. nih.gov

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key mechanism targeted by many antitumoral agents. nih.govresearchgate.net Induction of apoptosis can occur through various pathways, including caspase-dependent and caspase-independent mechanisms. mdpi.comnih.gov Caspases, particularly caspase-3 and caspase-7, are central to many apoptotic pathways. nih.govmdpi.commdpi.comnih.gov Mitochondrial dysfunction leading to the release of cytochrome C can trigger caspase activation and apoptosis. mdpi.com

Cacalol acetate has been shown to increase the expression levels of caspase-3 in HeLa cells, suggesting that it induces apoptotic cell death via a caspase-3 dependent pathway. nih.gov This contrasts with another compound, indole-3-carbinol, which did not show increased caspase-3 expression. nih.gov Sesquiterpenes in general have been reported to induce apoptosis in cancer cells through different mechanisms. nih.govpreprints.org

Cell Cycle Modulation and Arrest Mechanisms

In vitro studies have indicated that this compound can exert influence on the cell cycle progression in certain cell lines. Research using HeLa cells demonstrated that this compound induced cell cycle arrest. researchgate.net Specifically, this compound has been shown to arrest cells in the G2 phase of the cell cycle. ontosight.ai Cell cycle arrest is a critical cellular response that can prevent the proliferation of damaged or abnormal cells. The G2 phase checkpoint, when activated, halts the cell cycle before the cell enters mitosis (M phase), allowing time for potential DNA repair or triggering apoptosis if the damage is irreparable. mdpi.comnih.govembopress.org

While the precise molecular mechanisms by which this compound induces G2 arrest are not fully elucidated in the available literature, cell cycle progression is tightly regulated by a complex network of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CDKIs). mdpi.comnih.gov The transition through different cell cycle phases, including the G2-M transition, is controlled by the sequential activation and inactivation of specific CDK-cyclin complexes. mdpi.com Cell cycle arrest at the G2 phase can be triggered by various factors, including DNA damage, and often involves the activation of checkpoint kinases that ultimately prevent the activation of CDK1-Cyclin B complex, which is essential for entry into mitosis. mdpi.comnih.gov Further research is needed to identify the specific cell cycle regulatory proteins and pathways targeted by this compound to induce G2 phase arrest.

Inhibition of Cellular Migration and Invasion

This compound has demonstrated the ability to inhibit the migratory capacity of cells in vitro. Studies using HeLa cells showed that this compound inhibited cell migration. researchgate.netontosight.ai Cellular migration is a fundamental process involved in various biological phenomena, including development, wound healing, and immune responses. mdpi.com However, aberrant cell migration is a hallmark of many diseases, notably cancer metastasis, where it facilitates the spread of cancer cells from the primary tumor to distant sites. wikipedia.orgnih.gov

The inhibition of cell migration by this compound suggests an interference with the complex molecular machinery governing cell movement. This machinery involves dynamic remodeling of the cytoskeleton, formation and disassembly of focal adhesions, and the coordinated action of various signaling pathways. mdpi.comnih.gov While the specific targets of this compound in inhibiting migration in HeLa cells require further investigation, the observed effect highlights its potential to modulate cellular motility processes in vitro. researchgate.netontosight.ai The available information does not provide detailed research findings on this compound's effects on cellular invasion, focusing primarily on migration. researchgate.netontosight.ai

Crosstalk with Key Signaling Hubs (e.g., PI3K-Akt, MAPK, VEGFR2)

The biological activities of compounds like this compound often involve modulation of intracellular signaling pathways that regulate key cellular functions such as proliferation, survival, migration, and cell cycle progression. While direct and detailed evidence specifically linking this compound to the modulation of PI3K-Akt, MAPK, or VEGFR2 pathways in the context of its observed cell cycle and migration effects is limited in the provided search results, some related findings and general pathway information can be considered.

One potential mechanism of action suggested for this compound involves the regulation of calcium overload, which can be linked to various cellular outcomes including apoptosis and the modulation of processes like cell growth, apoptosis, cell cycle arrest, and cell migration. ontosight.ai Calcium signaling is a fundamental regulatory mechanism that can influence numerous downstream pathways, including those involved in cell cycle control and migration.

Regarding specific signaling hubs, a related compound, Cacalol, has been reported to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway. dntb.gov.ua The PI3K-Akt pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell survival, proliferation, and growth. medsci.orgwikipedia.orgkegg.jp Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn influences various downstream targets involved in inhibiting apoptosis and promoting cell cycle progression. medsci.orgkegg.jp While this finding pertains to Cacalol, it suggests that cacalolides may interact with components of the PI3K-Akt signaling network.

The MAPK signaling pathway is another key cascade involved in transmitting extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and migration. genome.jpassaygenie.com Different branches of the MAPK pathway (e.g., ERK, JNK, p38) can be activated by various stimuli and lead to diverse cellular responses. genome.jpassaygenie.com While some studies on other compounds have shown modulation of MAPK pathways in conjunction with cell cycle arrest and apoptosis nih.gov, direct evidence detailing this compound's specific interaction with MAPK components in the context of its anti-migratory or cell cycle effects was not prominently found in the provided results.

The VEGFR2 signaling pathway is primarily known for its critical role in angiogenesis, regulating the proliferation, migration, and survival of endothelial cells in response to vascular endothelial growth factors (VEGFs). frontiersin.orgreactome.orgwikipathways.orgnih.govbio-rad.com Activation of VEGFR2 triggers downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which mediate its effects on endothelial cell behavior. frontiersin.orgwikipathways.orgbio-rad.com While VEGFR2 signaling is highly relevant in processes involving cell migration and proliferation, the available information does not provide direct evidence of this compound specifically targeting or modulating VEGFR2 signaling in the context of its effects on cancer cell lines like HeLa.

Compound Information

| Compound Name | PubChem CID |

| This compound | 642921 |

Data Tables

Based on the available information, a detailed quantitative data table directly comparing this compound's effects across different cell lines or concentrations for all requested mechanisms is not feasible due to the nature of the provided snippets. However, the key qualitative findings can be summarized:

| Biological Activity | Cell Line | Observed Effect | Supporting Source |

| Cell Cycle Modulation | HeLa | Induces Cell Cycle Arrest (G2 phase) | researchgate.netontosight.ai |

| Inhibition of Cell Migration | HeLa | Inhibits Cell Migration | researchgate.netontosight.ai |

Structure Activity Relationship Sar Analysis of Cacalone and Its Derivatives

Methodological Frameworks for SAR Studies in Furanosesquiterpenoids

SAR studies involving furanosesquiterpenoids employ a combination of experimental and computational techniques to elucidate the molecular basis of their biological effects.

Comparative Biological Activity Analysis of Cacalone (B3326569) Analogues

Comparative biological activity analysis involves evaluating the biological effects of this compound and its naturally occurring or synthetic derivatives to discern how structural modifications influence potency and efficacy. Studies on Psacalium decompositum and P. peltatum have isolated several cacalolides, including cacalol (B1218255), this compound, cacalol acetate (B1210297), and maturin acetate, allowing for direct comparison of their activities mdpi.comresearchgate.net. For instance, comparative studies have assessed the anti-inflammatory activity of cacalol and this compound in in vivo models, such as carrageenan-induced rat paw edema and TPA-induced mouse ear edema mdpi.comresearchgate.netresearchgate.net. These studies provide experimental data on how structural differences between cacalol and this compound affect their anti-inflammatory potential mdpi.comresearchgate.netresearchgate.net. Another study compared the inhibitory activity of cacalol, this compound, cacalol acetate, and maturin acetate on IgE/Antigen-dependent degranulation in mast cells mdpi.com.

Table 1: Comparative Inhibition of Mast Cell Degranulation by Cacalolides mdpi.com

| Compound | Concentration (µM) | Inhibition of Degranulation (%) |

| Cacalol | 30 | 88 |

| Maturin acetate | 100 | ~100 |

| Cacalol acetate | 100 | 85 |

| This compound | 300 | ~100 |

Note: Data is approximate based on graphical representation in the source.

These comparative analyses highlight differences in potency among closely related structures. For example, at lower concentrations, cacalol showed significant inhibition, while this compound required a much higher concentration to achieve a similar effect on mast cell degranulation mdpi.com.

Computational Chemistry Approaches to SAR (e.g., Chemoinformatics, Quantitative Structure-Activity Relationships (QSAR))

Computational chemistry plays a vital role in modern SAR studies, complementing experimental data by providing insights into molecular properties and their correlation with activity servireach.comdovepress.com. Chemoinformatics tools are used to analyze large datasets of compounds and their activities, identifying patterns and relationships dovepress.com. Quantitative Structure-Activity Relationship (QSAR) models employ mathematical equations to link molecular descriptors (numerical representations of chemical structures) to biological activity servireach.comnih.govresearchcommons.org. These models can predict the activity of new, untested compounds and help identify the structural features that are most important for activity servireach.comnih.gov.

For furanosesquiterpenoids, computational approaches can involve calculating various molecular descriptors, such as electronic properties, steric parameters, and lipophilicity, and correlating them with observed biological activities like anti-inflammatory or antioxidant effects researchcommons.orgfrontiersin.org. While specific QSAR studies solely focused on this compound were not extensively detailed in the search results, QSAR methodologies are broadly applied to furanone-based compounds and other natural products with similar scaffolds to understand their SAR researchcommons.orgfrontiersin.orgresearchgate.net. These methods allow for the prediction of properties and toxicological alerts based on molecular structure servireach.com.

Ligand-Target Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its derivatives) when bound to a biological target (such as an enzyme or receptor) medsci.orgmdpi.comnih.govnih.gov. This method helps to understand the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the target protein, providing insights into the molecular basis of activity mdpi.comnih.gov.

For this compound and its potential biological targets related to inflammation or oxidative stress, docking studies can help identify key amino acid residues involved in binding and the specific structural features of this compound that are crucial for these interactions medsci.orgmdpi.commdpi.com. While specific docking studies for this compound with anti-inflammatory or antioxidant targets were not prominently featured, molecular docking is a standard tool in the SAR analysis of natural products and their derivatives to understand their mechanisms of action at the molecular level medsci.orgmdpi.comnih.govnih.govmdpi.com. For example, docking studies have been used to investigate the binding of other types of compounds with anti-inflammatory targets like COX-2 or antioxidant targets nih.govmdpi.com.

Identification of Critical Pharmacophoric Features for Specific Bioactivities

Pharmacophoric features are the essential molecular characteristics (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a compound to exert a specific biological activity medsci.org. Identifying these features in this compound and its derivatives is key to understanding their SAR.

SAR Governing Anti-inflammatory Efficacy

Research indicates that this compound and cacalol possess anti-inflammatory activity mdpi.comresearchgate.netresearchgate.netresearchgate.net. Comparative studies have shown that both compounds can inhibit inflammation in in vivo models mdpi.comresearchgate.netresearchgate.net. One study found that this compound had the most prominent anti-inflammatory activity in the TPA-induced mouse ear edema model compared to cacalol mdpi.com. However, another study evaluating inhibition of mast cell degranulation showed that cacalol was more potent at lower concentrations than this compound mdpi.com. These seemingly contradictory results suggest that the critical pharmacophoric features for anti-inflammatory activity may depend on the specific inflammatory pathway or target involved.

Studies on modified eremophilanes, which share a similar structural skeleton with this compound, have also explored their anti-inflammatory SAR researchgate.netresearchgate.net. These studies suggest that certain functional groups and structural arrangements on the eremophilane (B1244597) core are essential for anti-inflammatory activity researchgate.net. While specific details on the critical features of this compound for anti-inflammatory efficacy were not fully elucidated in the search results, the presence of the furan (B31954) ring and the sesquiterpene skeleton are likely important, as these are common to active cacalolides mdpi.comresearchgate.netscielo.org.mxresearchgate.net. Further SAR studies focusing on systematic modifications of the this compound structure and evaluation in various inflammatory models are needed to pinpoint the precise pharmacophoric requirements.

Structural Determinants for Antioxidant Potency

Cacalolides, including this compound and cacalol, have also demonstrated antioxidant activity mdpi.comscielo.org.mxresearchgate.net. Antioxidant compounds typically exert their effects by scavenging free radicals, donating hydrogen atoms, or chelating metal ions frontiersin.orgbmrat.org. SAR studies on antioxidants often focus on the role of hydroxyl groups, conjugated systems, and other features capable of stabilizing radical intermediates frontiersin.orgmdpi.commdpi.comnih.gov.

While cacalol has been specifically noted for its antioxidant activity scielo.org.mx, the structural determinants for this activity in this compound and its derivatives require further detailed investigation. For other classes of compounds with antioxidant properties, such as chalcones, SAR analysis has revealed that the presence and position of hydroxyl and methoxyl groups, as well as the extent of conjugation, significantly influence their antioxidant potency frontiersin.orgmdpi.commdpi.comnih.govconicet.gov.ar. Applying similar SAR methodologies to this compound derivatives, including the synthesis of analogues with modifications to the furan ring, carbonyl group, and alkyl substituents, coupled with in vitro antioxidant assays (e.g., DPPH radical scavenging assay) and computational studies, would help identify the key structural features responsible for their antioxidant activity frontiersin.orgmdpi.comnih.gov.

Table 2: Selected Cacalolides and their Reported Activities

| Compound | PubChem CID | Anti-inflammatory Activity | Antioxidant Activity |

| This compound | 642921 | Yes mdpi.comresearchgate.netresearchgate.netresearchgate.net | Yes mdpi.comscielo.org.mxresearchgate.net |

| epi-Cacalone | 44584738 | Not specified in results | Not specified in results |

| Cacalol | 1794427 | Yes mdpi.comresearchgate.netresearchgate.netresearchgate.net | Yes mdpi.comscielo.org.mxresearchgate.net |

| Cacalol acetate | Not found | Yes mdpi.com | Not specified in results |

| Maturin acetate | Not found | Yes mdpi.com | Not specified in results |

SAR in Relation to Hypoglycemic Effects

Research into the hypoglycemic effects of this compound, a sesquiterpene isolated from Psacalium decompositum, has yielded varied results, and detailed Structure-Activity Relationship (SAR) analysis for this compound and its derivatives specifically concerning this activity is not extensively documented in the available literature. While traditional use of Psacalium decompositum includes anti-diabetic applications, studies on isolated compounds present a more complex picture. ccsenet.orgresearchgate.netnih.govnih.govresearchgate.net

Some studies suggest that the hypoglycemic effects observed in extracts of Psacalium decompositum may be primarily attributed to components other than the main sesquiterpenoids like this compound, cacalol, and maturin. For instance, one investigation found that this compound, cacalol, maturin, and cacalol acetate did not demonstrate a hypoglycemic effect in healthy mice, whereas certain polysaccharide fractions isolated from the same plant extract did significantly reduce fasting glycemia. researchgate.netnih.gov This indicates that the presence of this compound within the plant extract does not necessarily confer hypoglycemic activity when isolated, suggesting that other compounds or synergistic effects within the crude extract may be responsible for the traditional anti-diabetic uses.

While there is a report mentioning that cacalol and a this compound epimer mixture inhibited diazoxide-induced relaxation of rat aortic rings, suggesting potential KATP channel blocking activity relevant to hypoglycemia, this study focused more broadly on sesquiterpenoids from the plant and did not provide a detailed SAR for this compound itself or a range of its derivatives. slideshare.net

Currently, comprehensive data tables and detailed research findings specifically outlining the SAR of this compound and its derivatives in relation to varying degrees of hypoglycemic activity are limited in the readily available scientific literature. Further research is needed to elucidate the precise role of this compound, if any, in hypoglycemic effects and to establish clear SAR principles for this compound and its structural analogs.

SAR for Antitumoral and Cytostatic Actions

This compound has garnered attention for its potential antitumoral and cytostatic properties. Research indicates that this compound exhibits antiproliferative, pro-apoptotic, cytostatic, and anti-migratory effects, suggesting its promise as an agent for cancer treatment. ontosight.ai These actions imply that this compound can inhibit the growth and division of cancer cells (cytostatic) and induce programmed cell death (apoptosis). ontosight.ai

The mechanism of action underlying this compound's antitumoral effects may involve the regulation of calcium overload, which can subsequently lead to various forms of cell death, including apoptosis, pyroptosis, and necroptosis, as well as calcification of tumor cells. ontosight.ai Studies have shown that this compound can inhibit cell growth, induce apoptosis, and arrest cells in the G2 phase of the cell cycle. ontosight.ai

The exploration of natural products and their derivatives for anticancer activity is an active area of research, with various scaffolds like chalcones and pyrazole (B372694) derivatives being investigated for their SAR against cancer targets. nih.govnih.govresearchgate.netnih.govmdpi.comnih.govsemanticscholar.org While this compound falls into the category of bioactive natural products with reported anticancer potential, comprehensive published SAR data specifically for this compound derivatives demonstrating clear relationships between structural changes and significant variations in antitumoral or cytostatic activity were not located within the scope of this search. Further dedicated SAR studies are necessary to fully understand how the chemical structure of this compound and its potential derivatives can be optimized for enhanced anticancer efficacy and reduced toxicity.

Advanced Analytical Techniques for Comprehensive Cacalone Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide fundamental information about the structural features and functional groups present in the cacalone (B3326569) molecule by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a primary tool in the structural elucidation of organic molecules, including sesquiterpenes like this compound. nih.govfrontiersin.org By examining the magnetic properties of atomic nuclei, particularly hydrogen-1 (¹H) and carbon-13 (¹³C), detailed information about molecular connectivity and spatial arrangement can be obtained.

¹H NMR Spectroscopy: This technique provides a spectrum where each signal corresponds to a distinct type of hydrogen atom within the this compound molecule. The chemical shift (δ) of a signal is indicative of the electronic environment surrounding the proton, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. Integration of the signal areas provides the relative number of protons contributing to each signal.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of this compound. The chemical shifts of the ¹³C signals are characteristic of different carbon types (e.g., sp², sp³ hybridized carbons, carbonyl carbons) and their substituents. Standard ¹³C NMR spectra, often recorded with broadband proton decoupling, show a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used alongside ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques are critical for establishing correlations between nuclei and confirming structural assignments. unam.mx COSY (Correlation Spectroscopy) experiments reveal correlations between coupled protons, helping to trace proton networks. HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between directly bonded protons and carbons (¹J C-H couplings), while HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons separated by two or three bonds (²J C-H and ³J C-H couplings). These 2D NMR data are essential for unambiguously assigning signals and confirming the connectivity within the this compound structure. unam.mx

While specific, detailed NMR spectral data for this compound was not extensively detailed in the provided search snippets, the application of these techniques is fundamental to the structure elucidation of natural products like this compound, as indicated by references to their use in related studies frontiersin.orgunam.mxthieme-connect.com.

Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., ESI-MS, GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide structural information through fragmentation analysis. nih.govamazonaws.com Hyphenated techniques combine chromatographic separation with mass spectrometric detection, enabling the analysis of complex mixtures.

Mass Spectrometry (MS): By measuring the mass-to-charge ratio (m/z) of ions, MS provides the molecular weight of this compound, typically observed as a molecular ion peak. Fragmentation of the molecule during the ionization process yields fragment ions, the pattern of which serves as a fingerprint for structural identification and confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique frequently coupled with Liquid Chromatography (LC-ESI-MS). ub.edunih.gov It is well-suited for analyzing polar compounds like this compound, producing primarily intact molecular ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻). ub.edu ESI-MS is valuable for accurate mass determination and can be combined with tandem MS (MS/MS) to induce controlled fragmentation for detailed structural analysis. ub.eduijern.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of Gas Chromatography (GC) with MS detection. amazonaws.com GC-MS is widely applied for the analysis of volatile and semi-volatile compounds and is a standard method for assessing sample purity. birchbiotech.comresearchgate.net For compounds with lower volatility, such as some sesquiterpenes, derivatization may be necessary for effective GC analysis. nih.gov The MS detector provides mass spectra of the separated components, allowing for their identification by comparing fragmentation patterns to databases. birchbiotech.com GC-MS has been utilized in studies involving plants that contain this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines Liquid Chromatography (LC) with MS, offering a versatile platform for analyzing a wide range of compounds, including those that are less volatile or thermally sensitive, without requiring derivatization. nih.govnih.gov Different LC stationary phases and mobile phases can be employed to optimize the separation of this compound from other components in a mixture. LC-MS provides molecular weight information and is used for both qualitative identification and quantitative analysis of this compound. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary data regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation due to the vibrational modes of chemical bonds. measurlabs.commrclab.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to specific functional groups, such as stretching vibrations of O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) bonds, as well as various bending vibrations. measurlabs.com Analysis of these bands helps in the identification of the functional groups present in the this compound structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons to higher energy levels, particularly in molecules containing conjugated π systems or chromophores. mrclab.comtechnologynetworks.com The UV-Vis spectrum of this compound can provide information about the presence and extent of conjugation within its structure, indicated by the wavelength of maximum absorbance (λmax). mrclab.com While often used for quantitative analysis of compounds with suitable chromophores mrclab.comtechnologynetworks.com, UV-Vis spectroscopy can also offer structural insights based on the observed electronic transitions.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.netnih.gov If a high-quality single crystal of this compound can be obtained, X-ray diffraction can provide an unambiguous determination of its molecular structure, bond lengths, bond angles, and the absolute arrangement of atoms in space. researchgate.netresearchgate.net This is particularly important for establishing the specific stereoisomer of this compound, as stereochemistry can significantly influence biological activity. researchgate.net Although obtaining suitable crystals can be a limitation researchgate.net, X-ray crystallography has been successfully applied to determine the structure and relative stereochemistry of related natural products thieme-connect.com. Recent advancements have made it possible to determine the absolute configuration of organic molecules containing only light atoms like oxygen, provided the crystal quality is sufficient. mit.edu

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for evaluating its purity. They are also fundamental for quantifying the amount of this compound present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

As discussed in Section 7.1.2, GC-MS is a powerful hyphenated technique utilized for both qualitative and quantitative analysis, as well as for assessing the purity of volatile and semi-volatile compounds. amazonaws.combirchbiotech.com For purity assessment, GC-MS separates the individual components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. birchbiotech.com Each separated component is then detected and its mass spectrum is recorded. birchbiotech.com

The resulting chromatogram displays peaks corresponding to each component in the sample. The purity of this compound can be estimated by calculating the ratio of the peak area of this compound to the total area of all peaks in the chromatogram (excluding solvent peaks). birchbiotech.com The coupled mass spectrometer allows for the identification of any impurities present by analyzing their mass spectra and comparing them to spectral databases. birchbiotech.comchromatographyonline.com GC-MS is known for its sensitivity, enabling the detection and identification of trace impurities. birchbiotech.com For quantitative analysis, the peak area or height of this compound in the chromatogram is compared to a calibration curve generated using known concentrations of a this compound standard. birchbiotech.com The application of GC-MS in the analysis of plants containing this compound highlights its utility in the detection and potential quantification of this compound in complex biological matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and analysis of this compound in complex matrices, such as plant extracts. mdpi.comnih.govsemanticscholar.org HPLC allows for the separation of this compound from other compounds present in the sample based on their differential interactions with the stationary phase and mobile phase.

Advanced detectors coupled with HPLC enhance the sensitivity and specificity of this compound analysis. A common and effective coupling is with a UV-Vis Photo Diode Array (PDA) detector. mdpi.comnih.govsemanticscholar.org This type of detector provides a full UV-Vis spectrum for each eluting compound, allowing for the confirmation of peak identity based on its characteristic absorbance spectrum and providing information on peak purity. For instance, studies have utilized HPLC systems equipped with UV-Vis PDA detectors for the analysis of this compound and other cacalolides. mdpi.comnih.govsemanticscholar.org

While the specific details of HPLC methods for this compound can vary between studies, a typical setup might involve a reversed-phase C18 column, which is suitable for the separation of moderately polar compounds like this compound. semanticscholar.orgdovepress.com The mobile phase typically consists of a mixture of water and organic solvents such as acetonitrile (B52724) or methanol, often used in a gradient elution mode to optimize the separation of multiple compounds. dovepress.com The detection wavelength for this compound would typically be set within its UV-Vis absorbance range.

Research findings indicate that HPLC with UV-Vis detection is effective in separating this compound from related compounds. For example, in one study, HPLC analysis showed a peak corresponding to this compound. mdpi.comsemanticscholar.org

Future Research Trajectories and Interdisciplinary Perspectives on Cacalone

Integration of Systems Biology and Omics Data in Cacalone (B3326569) Research

The integration of systems biology and various omics datasets (such as genomics, transcriptomics, proteomics, and metabolomics) holds significant promise for unraveling the complex mechanisms of action of this compound at a cellular and molecular level frontiersin.orgnih.govmixomics.org. Systems biology aims to understand biological systems as a whole, rather than focusing on individual components in isolation berkeley.eduucsd.edu. By applying systems biology approaches to this compound research, scientists can investigate how this compound interacts with multiple biological targets and pathways simultaneously.

Multi-omics data integration involves combining data from different high-throughput technologies to provide a more comprehensive view of biological systems frontiersin.orgnih.gov. This can help in identifying the molecular signatures associated with this compound treatment and understanding its effects on various biological processes frontiersin.org. Challenges exist in effectively integrating and analyzing these heterogeneous and high-dimensional datasets, necessitating the development of innovative computational methods frontiersin.orgnih.gov.

Future research could involve:

Generating comprehensive omics profiles from biological systems treated with this compound to identify affected genes, proteins, and metabolites.

Developing and applying computational tools and algorithms for the integration and analysis of these multi-omics datasets to construct biological networks and pathways influenced by this compound. frontiersin.orgnih.govmixomics.org

Integrating multi-omics data can significantly improve the confidence in detecting pathway responses to a compound. researchgate.net

Network Pharmacology Approaches for Polypharmacological Profiling of this compound

Network pharmacology is an approach that investigates the complex interactions between drugs, multiple targets, and diseases within biological networks. nih.gov This is particularly relevant for natural compounds like this compound, which may exhibit polypharmacological effects, meaning they interact with multiple biological targets. nih.gov Understanding the polypharmacology of this compound is crucial for elucidating its full therapeutic potential and identifying potential off-target effects. biorxiv.org

Network pharmacology approaches can help in:

Identifying potential protein targets of this compound through computational predictions and database analysis. mdpi.com

Constructing interaction networks between this compound, its predicted targets, and disease-related pathways. nih.gov

Analyzing these networks to understand the synergistic or antagonistic effects of this compound on multiple pathways and to identify key nodes or pathways that mediate its biological activities. nih.gov

A study utilizing network pharmacology approaches for cacalol (B1218255) (a related cacalolide) identified potential interactions with molecules involved in the regulation of the immune system, including the Fc epsilon receptor, MAPK signaling, PI3K-AKT pathway, and nerve growth factor. mdpi.comsemanticscholar.orgresearchgate.net Similar studies could be applied to this compound to predict its target profile and understand its mechanisms within a systems context.

Rational Design and Synthesis of Next-Generation this compound-Inspired Bioactive Scaffolds

Rational design and synthesis involve using structural and biological information to design and create new compounds with improved properties or novel activities. rsc.orgmdpi.comsciopen.com Based on the structural features and known bioactivities of this compound, future research can focus on the rational design and synthesis of this compound-inspired bioactive scaffolds. mdpi.comgoogle.commdpi.comcornell.edu

This could involve:

Identifying the key pharmacophore (the essential structural features responsible for biological activity) of this compound.

Designing and synthesizing analogues of this compound with modifications to enhance potency, selectivity, or other desirable pharmacological properties. researchgate.net

Creating novel molecular scaffolds based on the core structure of this compound, incorporating elements from other known bioactive compounds to generate hybrid molecules with unique activities.

Utilizing computational tools and molecular modeling to predict the binding affinity and interactions of designed compounds with target proteins.

The synthesis of cacalol, a related sesquiterpene, has been explored through various routes, demonstrating the feasibility of synthesizing cacalolides. researchgate.net This provides a basis for developing synthetic strategies for this compound and its analogues. Rational design strategies are being applied in various fields to create materials with desired properties, which can be adapted for the design of bioactive molecules. rsc.orgmdpi.comsciopen.comunc.eduresearchgate.net

Sustainable and Scalable Production Methodologies for this compound and its Analogues

This compound is a natural product isolated from plants. mdpi.comnih.govresearchgate.net As research into its potential applications progresses, developing sustainable and scalable methods for its production and that of its analogues will be crucial. 3ds.commethodproducts.comgiz.decervotessile.it Relying solely on extraction from natural sources may not be feasible for large-scale production due to factors such as plant availability, environmental impact, and batch variability.

Future research in this area could focus on:

Optimizing extraction and purification methods from natural sources to improve yield and reduce environmental impact.

Developing semi-synthetic routes starting from readily available precursors to produce this compound and its analogues.

Exploring total synthesis approaches that are efficient, cost-effective, and environmentally friendly. researchgate.net

Investigating biotechnological approaches, such as metabolic engineering of microorganisms or plant cell cultures, for the sustainable production of this compound and its analogues.

Developing sustainable production methods is an important aspect of modern research and manufacturing, aiming to minimize environmental footprint and conserve resources. 3ds.commethodproducts.comgiz.decervotessile.it

Compound Names and PubChem CIDs

Q & A

Q. What protocols enhance reproducibility in this compound synthesis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.